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molecular formula C14H17NO4 B1610840 Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate CAS No. 85452-41-1

Ethyl 1-(((benzyloxy)carbonyl)amino)cyclopropanecarboxylate

Cat. No. B1610840
M. Wt: 263.29 g/mol
InChI Key: AJUPMRQSAXINLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

To a stirred solution of ethyl 1-(benzyloxycarbonylamino)cyclopropanecarboxylate (8.7 g, 33.0 mmol) in 50 mL of THF was slowly added at room temperature LiBH4 (2.26 g, 103.76 mmol) and the mixture was stirred at room temperature for 16 hours. The reaction mixture was cooled to 0° C. and quenched by adding a 50% HOAc solution (10 mL). The reaction mixture was partitioned between 70 mL of water and 70 mL of diethyl ether. The organic phase was washed with saturated aqueous NaHCO3 solution (15 mL), brine (10 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the filtrate was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give benzyl 1-(hydroxymethyl)cyclopropylcarbamate (6.36 g, 87.1%) as a white solid. MS: (M+H)+=222.1; 1H NMR (300 MHz, CDCl3): δ 7.46-7.35 (m, 5H), 5.38 (brs, 1H), 5.19 (s, 2H), 3.71 (s, 2H), 0.96 (s, 4H).
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C:12]1([C:15](OCC)=[O:16])[CH2:14][CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Li+].[BH4-]>C1COCC1>[OH:16][CH2:15][C:12]1([NH:11][C:9](=[O:10])[O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CC1)C(=O)OCC
Name
Quantity
2.26 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding a 50% HOAc solution (10 mL)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 70 mL of water and 70 mL of diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3 solution (15 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 200-300 mesh
WASH
Type
WASH
Details
eluting with a mixture of petroleum ether and ethyl acetate (1:1

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCC1(CC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g
YIELD: PERCENTYIELD 87.1%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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